molecular formula C27H24N4O6S B2702544 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 689772-69-8

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2702544
CAS No.: 689772-69-8
M. Wt: 532.57
InChI Key: WCVLNZMWYISZJD-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is known for its diverse biological activities

Preparation Methods

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the benzodioxole, morpholine, and nitrophenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The benzodioxole and morpholine groups can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine, which can further participate in additional chemical transformations.

    Substitution: The quinazolinone core allows for various substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in research and development.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

    Industry: The compound’s chemical properties make it suitable for use in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes, while the benzodioxole and morpholine groups enhance its binding affinity and selectivity. The nitrophenyl group can participate in redox reactions, further modulating the compound’s biological activity. These interactions can lead to the inhibition of key cellular processes, making the compound effective in various therapeutic applications.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Quinazolinone derivatives: These compounds share the quinazolinone core but may lack the additional functional groups that enhance the biological activity of the target compound.

    Benzodioxole-containing compounds: These compounds feature the benzodioxole group but may not have the same therapeutic potential due to the absence of the quinazolinone core.

    Morpholine derivatives: These compounds include the morpholine group but may not exhibit the same level of biological activity without the quinazolinone and benzodioxole groups.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O6S/c32-26-22-14-21(29-9-11-35-12-10-29)6-7-23(22)28-27(38-16-18-1-4-20(5-2-18)31(33)34)30(26)15-19-3-8-24-25(13-19)37-17-36-24/h1-8,13-14H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVLNZMWYISZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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